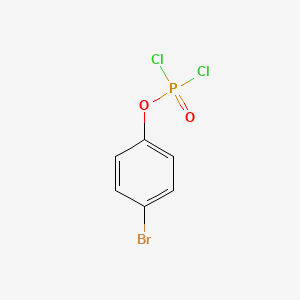

4-Bromophenyl dichlorophosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-dichlorophosphoryloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2O2P/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNUXPMVXYHORS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OP(=O)(Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619015 | |

| Record name | 4-Bromophenyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19430-76-3 | |

| Record name | 4-Bromophenyl phosphorodichloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromophenyl Dichlorophosphate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-bromophenyl dichlorophosphate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound, with the CAS number 19430-76-3, is an organic compound used as an intermediate in chemical synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C6H4BrCl2O2P | [2] |

| Molecular Weight | 289.88 g/mol | [2][3] |

| IUPAC Name | 1-bromo-4-dichlorophosphoryloxybenzene | [2] |

| Synonyms | p-bromophenyl phosphorodichloridate, Phosphorodichloridic acid, 4-bromophenyl ester | [2] |

| Appearance | Colorless or light yellow liquid | [1][2] |

| Purity | ≥97.0% | [1] |

| Melting Point | 98-102 °C | [2] |

| Boiling Point | 98-102 °C | [2] |

| Density | 1.811 ± 0.06 g/cm³ | [2] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Reactivity and Stability

Chemical Stability: this compound is stable under recommended storage temperatures and pressures.

Conditions to Avoid: It is advisable to avoid the generation and accumulation of dust.

Incompatible Materials: The compound is incompatible with strong oxidizing agents.

Hazardous Decomposition Products: Upon decomposition, it may produce carbon oxides, hydrogen bromide, hydrogen chloride, and phosphorus oxides.

Experimental Protocols

A common method for synthesizing this compound involves the reaction of phosphorous oxychloride with p-bromophenol.[3]

Procedure:

-

Phosphorous oxychloride is reacted with a para-bromophenol moiety.[3]

-

This reaction forms para-bromophenyl phosphorodichloridate (this compound).[3]

The following diagram illustrates the general workflow for this synthesis.

This compound can be used as an intermediate in multi-step syntheses without purification.[3] For instance, it can be sequentially reacted with alanine methyl ester and then with azidothymidine (AZT).[3]

Reaction Pathway:

-

Step 1: this compound is treated with alanine methyl ester to produce para-bromophenyl methoxyalaninyl phosphorochloridate.[3]

-

Step 2: The resulting phosphorochloridate is then reacted with AZT.[3]

The logical flow of this multi-step synthesis is depicted below.

References

An In-depth Technical Guide to 4-Bromophenyl Dichlorophosphate

CAS Number: 19430-76-3

This technical guide provides a comprehensive overview of 4-bromophenyl dichlorophosphate, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document details the compound's properties, synthesis, reactivity, and safety protocols, presenting data in a clear and accessible format.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] It is an important intermediate for the introduction of a 4-bromophenoxy phosphodiester moiety into molecules. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 19430-76-3 | [2] |

| Molecular Formula | C₆H₄BrCl₂O₂P | [3] |

| Molecular Weight | 289.88 g/mol | [3][4] |

| Appearance | Colorless or light yellow liquid | [1][3] |

| Boiling Point | 98-102 °C | [3] |

| Density | 1.811 ± 0.06 g/cm³ | [1][3] |

| Purity | Typically ≥95-98% | [3] |

| InChI Key | PKNUXPMVXYHORS-UHFFFAOYSA-N | [4] |

| Synonyms | p-bromophenyl phosphorodichloridate, Phosphorodichloridic acid, 4-bromophenyl ester | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 4-bromophenol with an excess of phosphorus oxychloride.[4] This reaction is a standard method for the preparation of aryl phosphorodichloridates.

Experimental Protocol: Synthesis of this compound

This section outlines a representative experimental procedure for the synthesis of this compound.

Materials:

-

4-Bromophenol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene (or other inert solvent)

-

Anhydrous sodium sulfate (or magnesium sulfate) for drying

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (fitted with a calcium chloride drying tube), and a dropping funnel is charged with 4-bromophenol (1 equivalent). Anhydrous toluene is added to dissolve the 4-bromophenol.

-

Addition of Phosphorus Oxychloride: Phosphorus oxychloride (a slight excess, e.g., 1.1-1.2 equivalents) is added dropwise to the stirred solution of 4-bromophenol at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess phosphorus oxychloride and toluene are removed under reduced pressure. The crude product is then redissolved in a suitable organic solvent like diethyl ether or dichloromethane.

-

Purification: The organic solution is washed carefully with cold saturated sodium bicarbonate solution to neutralize any remaining acidic impurities, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Final Purification: The crude product is purified by vacuum distillation to obtain the final product as a colorless to light yellow liquid.[3]

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy.

Spectroscopic Data

Note: The following data is for 4-chlorophenyl dichlorophosphate and is provided for reference only.

| Spectroscopy | Expected Features for this compound (by analogy) |

| ¹H NMR | Aromatic protons would appear as two doublets in the range of δ 7.0-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. |

| ¹³C NMR | Signals for the four distinct aromatic carbons would be expected, with the carbon attached to the bromine atom showing a characteristic chemical shift. |

| ³¹P NMR | A single peak in the phosphodichloridate region is expected. |

| IR (Infrared) | Characteristic peaks for P=O stretching (around 1300 cm⁻¹), P-O-Ar stretching (around 1200-1250 cm⁻¹ and 950-1050 cm⁻¹), and C-Br stretching would be observed. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine and chlorine atoms. |

Reactivity and Applications in Drug Development

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for the synthesis of more complex molecules, including pharmaceutically active compounds.[4] Its reactivity is dominated by the two P-Cl bonds, which are susceptible to nucleophilic attack.

This allows for the sequential or simultaneous displacement of the chloride ions by a variety of nucleophiles, such as alcohols, amines, and amino acids, to form the corresponding phosphodiester or phosphoramidate derivatives. The presence of the bromo-substituent on the phenyl ring also provides a handle for further functionalization via cross-coupling reactions.

A notable application is its use in the synthesis of prodrugs. For instance, it can be used to create phosphate ester prodrugs of antiviral agents like AZT, where it is reacted sequentially with an amino acid ester and then the therapeutic drug.[4]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is incompatible with strong oxidizing agents. Hazardous decomposition products include carbon oxides, hydrogen bromide, hydrogen chloride, and phosphorus oxides.

Visualizations

Synthesis Workflow

References

- 1. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. 4-Chlorophenyl dichlorophosphate [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure of 4-Bromophenyl Dichlorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characteristics of 4-Bromophenyl dichlorophosphate. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in organophosphorus compounds.

Molecular Identity and Properties

This compound, with the CAS number 19430-76-3, is an organophosphorus compound featuring a 4-bromophenyl group attached to a dichlorophosphate functional group.[1][2] Its chemical structure and properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-bromo-4-dichlorophosphoryloxybenzene[2] |

| CAS Number | 19430-76-3[1][2] |

| Molecular Formula | C6H4BrCl2O2P[1][2] |

| Molecular Weight | 289.88 g/mol [1][2] |

| InChI Key | PKNUXPMVXYHORS-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=CC=C1OP(=O)(Cl)Cl)Br[2] |

| Synonyms | p-Bromophenyl phosphorodichloridate, Phosphorodichloridic acid, 4-bromophenyl ester |

Physicochemical Properties

| Property | Value |

| Appearance | Colorless or light yellow liquid[2] |

| Melting Point | 98-102 °C[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 2[2] |

| Topological Polar Surface Area | 26.3 Ų[2] |

Synthesis of this compound

The primary synthesis route for this compound involves the reaction of phosphorous oxychloride with p-bromophenol.[1]

Experimental Protocol

Materials:

-

Phosphorous oxychloride (POCl₃)

-

p-Bromophenol

-

An appropriate solvent (e.g., a non-polar organic solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a condenser, under an inert atmosphere, dissolve p-bromophenol in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add phosphorous oxychloride to the cooled solution with continuous stirring. The reaction is exothermic and the temperature should be maintained.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for a specified period to ensure the reaction goes to completion.

-

After reflux, the excess phosphorous oxychloride and the solvent are removed under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Note: This is a general procedure based on the known reactivity of similar compounds. Specific reaction conditions such as solvent, temperature, and reaction time may need to be optimized.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons of the 4-bromophenyl group. Due to the symmetry of the para-substituted ring, two sets of doublets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The protons closer to the electron-withdrawing phosphate group are expected to be deshielded and appear at a higher chemical shift compared to the protons closer to the bromine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the six carbons of the aromatic ring. Due to symmetry, four distinct signals are expected. The carbon atom attached to the oxygen of the phosphate group (C-O-P) will be significantly deshielded. The carbon atom attached to the bromine (C-Br) will also have a characteristic chemical shift. The remaining four aromatic carbons will appear as two distinct signals.

³¹P NMR Spectroscopy

The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the phosphorodichloridate region. The exact chemical shift will be influenced by the electronic effects of the 4-bromophenyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| P=O stretch | 1250 - 1350 |

| P-O-Ar stretch | 900 - 1050 |

| P-Cl stretch | 450 - 600 |

| C-Br stretch | 500 - 600 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1450 - 1600 |

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight (289.88 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion and fragment ions. Common fragmentation pathways would likely involve the loss of chlorine atoms, the dichlorophosphate group, or the entire phosphate moiety.

Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, organophosphate compounds, in general, are a significant class of molecules in drug development and biochemistry.[3][4] They are known to act as enzyme inhibitors, particularly of serine hydrolases like acetylcholinesterase. Phenyl dichlorophosphate derivatives are also utilized as intermediates in the synthesis of more complex biologically active molecules.[5] The presence of the bromine atom can also be exploited for further chemical modifications or to enhance binding affinity to biological targets.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, similar to other dichlorophosphates. It is likely to cause skin and eye irritation. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It should be stored in a cool, dry place under an inert atmosphere to prevent decomposition.

Disclaimer: This guide is intended for informational purposes only and is based on available chemical literature and predictive models. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis of 4-Bromophenyl Dichlorophosphate from p-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 4-bromophenyl dichlorophosphate, a key intermediate in the development of various organic compounds. The document details the chemical reaction, experimental protocols, and relevant biological signaling pathways, presenting data in a clear and accessible format for researchers in organic chemistry and drug discovery.

Core Synthesis

The synthesis of this compound is achieved through the phosphorylation of p-bromophenol using phosphorus oxychloride (POCl₃). This electrophilic substitution reaction on the hydroxyl group of the phenol results in the formation of the desired dichlorophosphate ester. The reaction is typically carried out in the presence of a Lewis acid catalyst to enhance the electrophilicity of the phosphorus oxychloride.

The general reaction is as follows:

p-Bromophenol + Phosphorus Oxychloride → this compound + Hydrogen Chloride

This process is a standard method for the preparation of aryl phosphorodichloridates, which are valuable precursors for the synthesis of a variety of organophosphorus compounds, including pesticides, flame retardants, and pharmaceutical agents.[1] The reactivity of phosphorus oxychloride makes it a suitable reagent for this transformation.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance |

| p-Bromophenol | C₆H₅BrO | 173.01 | 236 | White to off-white crystalline solid |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 105.8 | Colorless fuming liquid |

| This compound | C₆H₄BrCl₂O₂P | 289.88 | Not available | Colorless or light-yellow clear liquid[4] |

Experimental Protocol

This section outlines a detailed methodology for the laboratory-scale synthesis of this compound from p-bromophenol. This protocol is based on established procedures for the synthesis of analogous aryl phosphorodichloridates.

Materials:

-

p-Bromophenol (1.0 eq)

-

Phosphorus oxychloride (1.5 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride guard tube, and a dropping funnel is charged with p-bromophenol (1.0 eq) and anhydrous aluminum chloride (0.1 eq) dissolved in anhydrous dichloromethane.

-

Addition of Phosphorus Oxychloride: Phosphorus oxychloride (1.5 eq) is added dropwise to the stirred solution at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C for DCM). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature and slowly poured into a beaker containing crushed ice and 1 M HCl. The mixture is then transferred to a separatory funnel, and the organic layer is separated.

-

Washing: The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound is purified by vacuum distillation to obtain a colorless or light-yellow liquid.

Visualized Logical and Signaling Pathways

To provide a broader context for the application of aryl dichlorophosphates in drug development, the following diagrams illustrate the synthesis workflow and a potential signaling pathway that could be modulated by derivatives of this compound.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Aryl organophosphates have been noted for their potential to interact with various biological pathways, including nuclear receptor signaling.[5] Furthermore, structurally related aryl compounds are known to act as ligands for the Aryl Hydrocarbon Receptor (AHR), a key regulator of xenobiotic metabolism and immune responses.[6] The following diagram illustrates a simplified AHR signaling pathway, a potential target for derivatives of this compound.

Caption: Simplified Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound. The detailed experimental protocol and summarized data offer a practical resource for researchers. Furthermore, the inclusion of a potential signaling pathway highlights the relevance of this class of compounds in the broader context of drug discovery and development. Further research into the biological activities of derivatives of this compound is warranted to explore their therapeutic potential.

References

- 1. 2,5-Dichlorophenyl methyl phenylphosphonate | C13H11Cl2O3P | CID 175695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Suzhou Health Chemicals Co., Ltd.-4-Bromophenyl Dichlorophosphate [healthchems.com]

- 5. Adverse Effects of Aryl Organophosphate Esters on Reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the aryl hydrocarbon receptor by the widely used Src family kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromophenyl dichlorophosphate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-bromophenyl dichlorophosphate, a crucial intermediate in organic and medicinal chemistry. The primary synthetic route detailed herein involves the reaction of 4-bromophenol with phosphorus oxychloride. This document offers detailed experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow. The information is curated for researchers and professionals requiring a practical and in-depth understanding of this chemical transformation.

Introduction

This compound (CAS No: 19430-76-3) is a valuable reagent and building block in the synthesis of a variety of organophosphorus compounds, including pesticides, flame retardants, and pharmaceutical agents.[1] Its utility stems from the two reactive chlorine atoms, which can be readily displaced by nucleophiles, and the brominated phenyl ring that allows for further functionalization, for instance, through cross-coupling reactions.

The most common and direct method for its preparation is the reaction between 4-bromophenol and an excess of phosphorus oxychloride. This reaction proceeds via a nucleophilic attack of the phenolic oxygen on the phosphorus atom, followed by the elimination of hydrogen chloride (HCl). The use of excess phosphorus oxychloride helps to drive the reaction to completion and minimize the formation of diaryl and triaryl phosphate by-products.[2]

Reaction Scheme

The overall reaction is as follows:

Figure 1: Synthesis of this compound from 4-Bromophenol and Phosphorus Oxychloride.

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of this compound.

3.1 Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar ratio) | Notes |

| 4-Bromophenol | 173.01 | 1.0 equiv | Must be dry. |

| Phosphorus Oxychloride (POCl₃) | 153.33 | ~2.0 equiv | Use in excess. Freshly distilled is preferred. |

| Aluminum Chloride (AlCl₃) | 133.34 | Catalytic amount | Anhydrous. Optional but can increase reaction rate.[3] |

| Anhydrous Solvent (e.g., Toluene) | - | - | Optional, can be run neat. |

3.2 Apparatus

-

Three-necked round-bottom flask

-

Reflux condenser with a gas outlet connected to a trap (for HCl gas)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Vacuum distillation setup

3.3 Synthetic Procedure

-

Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent hydrolysis of phosphorus oxychloride. The setup should be under an inert atmosphere (e.g., Nitrogen or Argon).[2]

-

Charging the Reactor: Charge the flask with phosphorus oxychloride (2.0 equiv). If using a catalyst, add a small amount of anhydrous aluminum chloride (e.g., 0.01 equiv).[3]

-

Reactant Addition: Dissolve 4-bromophenol (1.0 equiv) in a minimal amount of anhydrous toluene or prepare it as a melt. Add the 4-bromophenol solution/melt dropwise to the stirred phosphorus oxychloride via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.[2]

-

Reaction: After the addition is complete, heat the reaction mixture. A typical temperature range is 85-110°C.[3] Maintain heating with stirring for 2-4 hours, or until the evolution of HCl gas ceases (monitored via the gas trap).[2]

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess phosphorus oxychloride by vacuum distillation.[3]

-

The remaining crude product, this compound, can then be purified by fractional vacuum distillation.

-

Data Presentation

4.1 Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reactant Ratio (Phenol:POCl₃) | 1 : 2 | [2] |

| Reaction Temperature | 85 - 110 °C | [3] |

| Reaction Time | 2 - 4 hours | [2] |

| Typical Yield | High (Specific yield depends on purification efficiency) | - |

4.2 Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19430-76-3 | [1] |

| Molecular Formula | C₆H₄BrCl₂O₂P | - |

| Molecular Weight | 289.88 g/mol | [4] |

| Appearance | Colorless or light-yellow clear liquid | [1] |

| Storage Conditions | 0-4°C, sealed, dry, away from light and heat | [1] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show signals corresponding to the aromatic protons of the 4-bromophenyl group.

-

³¹P NMR is a key technique for phosphorus-containing compounds and will show a characteristic chemical shift for the phosphorodichloridate moiety.

-

¹³C NMR will confirm the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the P=O (strong), P-Cl, and C-O-P bonds, as well as vibrations from the aromatic ring.

-

Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the product (289.88 g/mol ) and show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[4]

Safety Precautions

-

Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Hydrogen Chloride (HCl): The reaction evolves toxic and corrosive HCl gas. The apparatus must be equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the effluent gas.

-

General Precautions: Due to the exothermic nature of the initial addition, care must be taken to control the reaction temperature to avoid runaways. All operations should be carried out under anhydrous conditions to prevent decomposition of the product and reactants.

Conclusion

The synthesis of this compound from 4-bromophenol and phosphorus oxychloride is a robust and efficient method for producing this important chemical intermediate. By controlling the stoichiometry and reaction conditions, high yields of the desired product can be achieved. Proper handling and purification techniques are critical for obtaining a high-purity final product suitable for subsequent applications in research and development.

References

- 1. Suzhou Health Chemicals Co., Ltd.-4-Bromophenyl Dichlorophosphate [healthchems.com]

- 2. phenyl dichlorophosphate synthesis [sincerechemicals.com]

- 3. US3153081A - Process for preparing phenyl phosphorodichloridates - Google Patents [patents.google.com]

- 4. Synthesis routes of this compound [benchchem.com]

4-Bromophenyl dichlorophosphate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 4-Bromophenyl dichlorophosphate, a key intermediate in organic and pharmaceutical synthesis.

Core Physicochemical Data

The essential molecular properties of this compound are summarized below. This data is critical for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C6H4BrCl2O2P |

| Molecular Weight | 289.88 g/mol [1][2] |

| IUPAC Name | 1-bromo-4-dichlorophosphoryloxybenzene[1] |

| CAS Number | 19430-76-3[1] |

| Appearance | Colorless or light yellow liquid[1][3] |

| Boiling Point | 98-102 °C[1] |

Synthetic Pathway Overview

This compound is synthesized through the reaction of p-bromophenol with phosphorus oxychloride.[2] This straightforward phosphorylation is a common method for producing aryl phosphorodichloridates, which are versatile reagents in the synthesis of more complex molecules, including prodrugs and other biologically active compounds.

Caption: Synthesis workflow for this compound.

References

Commercial Availability and Technical Profile of 4-Bromophenyl Dichlorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromophenyl dichlorophosphate (CAS No. 19430-76-3), a key reagent in organic and medicinal chemistry. The document details its commercial availability, physicochemical properties, safety and handling protocols, and a representative synthesis protocol. This information is intended to assist researchers and drug development professionals in sourcing and utilizing this compound effectively and safely in their laboratory work.

Commercial Availability

This compound is readily available from a number of chemical suppliers. The purity and quantities offered may vary. Researchers should contact the suppliers directly for the most current pricing and availability.

| Supplier | Purity | Typical Quantities | Notes |

| Alfa Chemistry[1] | 98% | Inquiry required | Also known as p-bromophenyl phosphorodichloridate. |

| AK Scientific, Inc. | 95% | Inquiry required | Provides a detailed Safety Data Sheet. |

| Suzhou Health Chemicals Co., Ltd.[2] | ≥97.0% | 1kg, 10kg, 25kg drums | Shelf life of 6 months when stored at 0-4℃. |

| Benchchem[3] | Research Grade | Inquiry required | For research use only. Not for human or veterinary use. |

| Apollo Scientific[4] | Inquiry required | Inquiry required | - |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 19430-76-3 | [1][2] |

| Molecular Formula | C6H4BrCl2O2P | [1] |

| Molecular Weight | 289.88 g/mol | [1][3] |

| Appearance | Colorless or light-yellow clear liquid | [1][2] |

| Boiling Point | 98-102 °C | [1] |

| Density | 1.811±0.06 g/cm³ | [1] |

| IUPAC Name | 1-bromo-4-dichlorophosphoryloxybenzene | [1] |

| Synonyms | p-Bromophenyl phosphorodichloridate, Phosphorodichloridic acid, 4-bromophenyl ester | [1][2] |

Safety and Handling

This compound is a hazardous substance and requires careful handling. The following table summarizes key safety information. Users must consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.

| Hazard Category | GHS Hazard Statements | Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. P312: Call a poison center or doctor if you feel unwell. |

| Storage | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. Store sealed in a cool, dry place at 0-4℃, avoiding light and heat.[2] |

| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. |

Applications in Research and Drug Development

This compound serves as a crucial intermediate in organic synthesis and for the development of pharmaceuticals.[2] Its utility stems from its reactive dichlorophosphate group, which can readily undergo nucleophilic substitution reactions to form a variety of organophosphate esters. These esters are important motifs in many biologically active molecules and are used in the synthesis of prodrugs, pesticides, and flame retardants.

Experimental Protocol: Synthesis of this compound

The following is a general protocol for the synthesis of this compound based on the reaction of p-bromophenol with phosphorus oxychloride.[3]

Materials:

-

p-Bromophenol

-

Phosphorus oxychloride (POCl3)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

Set up a reaction flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere.

-

Dissolve p-bromophenol in the anhydrous solvent in the reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled solution via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction mixture is then worked up to isolate the product. This may involve removing the solvent under reduced pressure and purifying the crude product by vacuum distillation.

Note: This is a generalized procedure. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized. A thorough hazard analysis should be conducted before carrying out this reaction.

Workflow and Pathway Diagrams

Caption: Synthesis workflow for this compound.

Caption: Key applications of this compound.

References

The Pivotal Role of 4-Bromophenyl dichlorophosphate in Modern Pharmaceutical Development: A Technical Guide

For Immediate Release

In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the successful and efficient development of novel therapeutics. Among these crucial building blocks, 4-Bromophenyl dichlorophosphate has emerged as a cornerstone reagent, particularly in the synthesis of life-saving antiviral and anticancer agents. This technical guide provides an in-depth analysis of the role of this compound as a pharmaceutical intermediate, focusing on its application in the ProTide (pronucleotide) technology, exemplified by the synthesis of Stampidine, a potent anti-HIV agent.

Core Properties and Function

This compound is a highly reactive organophosphorus compound that serves as a versatile phosphorylating agent. Its primary function in pharmaceutical synthesis is to introduce a phosphoramidate moiety to a nucleoside analogue. This chemical modification is the central principle of the ProTide technology, which aims to overcome the limitations of traditional nucleoside drugs.

| Property | Value |

| Chemical Formula | C₆H₄BrCl₂O₂P |

| Molecular Weight | 289.88 g/mol |

| Appearance | Colorless to light-yellow clear liquid |

| CAS Number | 19430-76-3 |

Table 1: Physicochemical Properties of this compound

The ProTide approach masterfully enhances the therapeutic potential of nucleoside analogues by transiently masking the negatively charged phosphate group. This modification increases the lipophilicity of the drug molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, the phosphoramidate moiety is enzymatically cleaved, releasing the active nucleoside monophosphate, which can then be further phosphorylated to its active triphosphate form. The 4-bromophenyl group plays a crucial role in this process by acting as a good leaving group during the intracellular activation cascade.

Application in the Synthesis of Stampidine: An Anti-HIV Agent

A prime example of the successful application of this compound is in the synthesis of Stampidine, a phosphoramidate prodrug of stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1.

Experimental Protocol: Synthesis of Stampidine

The synthesis of Stampidine is a multi-step process that leverages the reactivity of this compound to create the desired phosphoramidate prodrug.

Step 1: Synthesis of 4-Bromophenyl (L-alaninyl) phosphorochloridate

In the initial step, this compound is reacted with L-alanine methyl ester hydrochloride in the presence of a base, typically triethylamine, in an anhydrous solvent such as dichloromethane at a reduced temperature. This reaction selectively displaces one of the chloro groups on the phosphorus atom with the amino group of the L-alanine methyl ester, yielding the key intermediate, 4-Bromophenyl (L-alaninyl) phosphorochloridate.

| Reactant/Reagent | Molar Ratio | Role |

| This compound | 1.0 | Phosphorylating agent |

| L-alanine methyl ester HCl | 1.0 | Amino acid component |

| Triethylamine | 2.0 | Base |

| Dichloromethane | - | Solvent |

Table 2: Reagents for the Synthesis of 4-Bromophenyl (L-alaninyl) phosphorochloridate

Step 2: Coupling with Stavudine (d4T)

The crude 4-Bromophenyl (L-alaninyl) phosphorochloridate intermediate is then reacted in situ with stavudine (d4T). The 5'-hydroxyl group of stavudine acts as a nucleophile, displacing the remaining chloro group on the phosphorus atom. This coupling reaction, also carried out in the presence of a base, forms the desired phosphoramidate linkage and yields Stampidine as a mixture of diastereomers.

| Reactant/Reagent | Molar Ratio | Role |

| 4-Bromophenyl (L-alaninyl) phosphorochloridate | 1.0 | Phosphorylating intermediate |

| Stavudine (d4T) | 1.0 | Nucleoside analogue |

| Triethylamine | 1.0 | Base |

| Dichloromethane | - | Solvent |

Table 3: Reagents for the Coupling Reaction to form Stampidine

Step 3: Purification

The resulting diastereomeric mixture of Stampidine can be separated using techniques such as fractional crystallization or preparative high-performance liquid chromatography (HPLC) to isolate the individual stereoisomers.

Logical Workflow for Stampidine Synthesis

Intracellular Activation and Mechanism of Action

The therapeutic efficacy of Stampidine is contingent upon its intracellular conversion to the active antiviral agent, stavudine triphosphate.

Signaling Pathway of Stampidine Activation

Once inside the target cell, Stampidine undergoes a series of enzymatic transformations.

Initially, cellular esterases cleave the methyl ester of the alanine moiety. Subsequently, a phosphoramidase hydrolyzes the P-N bond, releasing the 4-bromophenol and yielding stavudine monophosphate (d4TMP). Cellular kinases then sequentially phosphorylate d4TMP to the diphosphate (d4TDP) and finally to the active triphosphate (d4TTP).

Stavudine triphosphate acts as a competitive inhibitor of the viral enzyme, reverse transcriptase. It mimics the natural substrate, deoxythymidine triphosphate (dTTP), and is incorporated into the growing viral DNA chain. However, because stavudine lacks a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to premature chain termination and the inhibition of viral replication.

Conclusion

This compound is an indispensable intermediate in modern pharmaceutical synthesis, particularly for the development of advanced prodrugs through the ProTide technology. Its application in the synthesis of Stampidine highlights its critical role in creating more effective antiviral therapies. The ability to facilitate the targeted intracellular delivery of nucleoside monophosphates has revolutionized the treatment of viral infections and continues to be a key strategy in the development of new anticancer agents. Further research into the applications of this compound and the refinement of ProTide synthesis will undoubtedly lead to the discovery of even more potent and selective therapeutics in the future.

Fundamental Reactivity of 4-Bromophenyl dichlorophosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenyl dichlorophosphate is a key organophosphorus reagent widely utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive dichlorophosphate moiety and a synthetically versatile brominated aromatic ring, makes it a valuable building block for the construction of complex molecules, including kinase inhibitors and other biologically active compounds. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, key reactions, and applications, with a focus on providing practical information for laboratory use.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| Molecular Formula | C₆H₄BrCl₂O₂P | Supplier Data |

| Molecular Weight | 289.88 g/mol | Supplier Data |

| Appearance | Colorless to light yellow liquid | Supplier Data |

| CAS Number | 19430-76-3 | Supplier Data |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., dichloromethane, THF, diethyl ether). | General Chemical Knowledge |

Table 2: Spectroscopic Data for this compound (Predicted and Analog-Based)

| Spectrum Type | Predicted/Analogous Data | Rationale/Reference Compound |

| ¹H NMR | δ ~7.2-7.6 ppm (m, 4H, aromatic protons) | Aromatic protons in a p-disubstituted benzene ring typically appear in this region. The electron-withdrawing nature of the dichlorophosphate group would shift the protons downfield. |

| ¹³C NMR | δ ~150-155 ppm (C-O), ~133 ppm (C-Br), ~122-130 ppm (aromatic C-H) | Based on data for 4-bromophenol and the expected deshielding effect of the dichlorophosphate group on the ipso-carbon. |

| ³¹P NMR | δ ~ -5 to 5 ppm | Aryl phosphorodichloridates typically exhibit chemical shifts in this range relative to 85% H₃PO₄. |

| IR (Infrared) | ~1300-1320 cm⁻¹ (P=O stretch), ~950-1050 cm⁻¹ (P-O-Ar stretch), ~550-600 cm⁻¹ (P-Cl stretch) | Based on characteristic vibrational frequencies for organophosphorus compounds and data for 4-chlorophenyl dichlorophosphate. |

| Mass Spec (MS) | M⁺ peaks at m/z 288, 290, 292 (isotopic pattern for Br and Cl) | Expected isotopic distribution for a molecule containing one bromine and two chlorine atoms. |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of 4-bromophenol with an excess of phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromophenol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene (or other inert solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 4-bromophenol (1 equivalent).

-

Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of phosphorus oxychloride (3-5 equivalents). Anhydrous toluene can be used as a solvent if desired.

-

Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of HCl gas (which should be appropriately scrubbed). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

-

Purification (Alternative):

-

After removing the bulk of the POCl₃, the residue can be dissolved in a dry, inert solvent like diethyl ether or dichloromethane.

-

The organic solution is then carefully washed with ice-cold water to remove any remaining POCl₃ and HCl. Caution: This should be done with extreme care as the reaction of POCl₃ with water is highly exothermic.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

-

Yield: Typical yields for this reaction are in the range of 80-95%.

Fundamental Reactivity

The reactivity of this compound is dominated by the phosphorus center, which is highly electrophilic. The two chlorine atoms are good leaving groups, making the compound susceptible to nucleophilic attack.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding phosphotriesters, phosphoramidates, and phosphorothioates. These reactions typically proceed in a stepwise manner, with the first substitution being faster than the second.

General Reaction Scheme:

Where Ar = 4-bromophenyl and Nu-H, Nu'-H are nucleophiles.

Experimental Protocol: Synthesis of a Mixed Phosphotriester

This protocol describes the reaction of this compound with two different alcohols to form a mixed phosphotriester, a common structural motif in prodrugs.

Materials:

-

This compound

-

Alcohol 1 (e.g., ethanol)

-

Alcohol 2 (e.g., propanol)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

First Substitution:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Alcohol 1 (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

-

Second Substitution:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of Alcohol 2 (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel.

In-Depth Technical Guide to the Safety of 4-Bromophenyl dichlorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 4-Bromophenyl dichlorophosphate (CAS No. 19430-76-3), a chemical intermediate used in organic and pharmaceutical synthesis. The information presented is compiled from publicly available Safety Data Sheets (SDS) and chemical databases. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling, and emergency procedures associated with this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C6H4BrCl2O2P | Alfa Chemistry |

| Molecular Weight | 289.88 g/mol | Alfa Chemistry |

| Appearance | Colorless or light-yellow clear liquid | Suzhou Health Chemicals Co., Ltd.[1] |

| Boiling Point | 98-102 °C | Alfa Chemistry |

| Melting Point | 98-102°C | Alfa Chemistry |

| Density | 1.811±0.06 g/cm³ | Alfa Chemistry |

| Solubility | Not available | AK Scientific, Inc. |

| Vapor Pressure | Not available | AK Scientific, Inc. |

| Flash Point | Not available | AK Scientific, Inc. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

| Classification | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Serious Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | H335 | May cause respiratory irritation |

Signal Word: Warning.

Pictogram:

Toxicological Information

Specific quantitative toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), for this compound are not available in the reviewed public literature. However, as an organophosphorus compound, it is prudent to handle it with care, as many compounds in this class are known to be neurotoxic.[2][3]

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.

Symptoms of Exposure:

-

Skin Contact: May result in inflammation, itching, scaling, reddening, blistering, pain, or dryness.

-

Eye Contact: May cause redness, pain, or severe eye damage. Inflammation of the eye is characterized by redness, watering, and itching.

-

Inhalation: May cause irritation of the lungs and respiratory system.

-

Ingestion: Ingestion may be harmful, though specific data is unavailable.

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standardized guidelines for assessing skin and eye irritation are well-established. For instance, the OECD Guideline for the Testing of Chemicals No. 404 outlines the procedure for acute dermal irritation/corrosion studies, typically using albino rabbits.[4][5][6] This method involves applying the test substance to the skin and observing for signs of erythema and edema over a period of time.[4][5][6] Similarly, acute eye irritation studies follow standardized protocols to assess the potential for a substance to cause ocular damage.[7][8]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.

Handling:

-

Avoid contact with skin, eyes, and personal clothing.

-

Wash hands thoroughly after handling.

-

Avoid breathing fumes.

-

Use only with adequate ventilation.

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Keep away from sources of ignition.

-

Minimize dust generation and accumulation.

Storage:

-

Store in a tightly-closed container when not in use.

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep away from sources of ignition.

-

For long-term storage, maintain in a cool, dry place.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| PPE | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |

| Skin Protection | Wear protective gloves and clothing to prevent skin contact. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if ventilation is inadequate. |

First Aid Measures

In case of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately. |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. |

Stability and Reactivity

Chemical Stability: Stable under recommended temperatures and pressures.

Conditions to Avoid: Dust generation.

Incompatible Materials: Strong oxidizing agents.

Hazardous Decomposition Products: Carbon oxides, Hydrogen bromide, Hydrogen chloride, Phosphorus oxides.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard identification to emergency response.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to safety protocols. While specific quantitative toxicological data are lacking in the public domain, the qualitative information available indicates that it is a skin, eye, and respiratory irritant. Researchers, scientists, and drug development professionals should implement the control measures and be prepared for emergency situations as outlined in this guide to ensure a safe working environment.

References

- 1. Suzhou Health Chemicals Co., Ltd.-4-Bromophenyl Dichlorophosphate [healthchems.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. daikinchemicals.com [daikinchemicals.com]

- 5. oecd.org [oecd.org]

- 6. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Bromophenyl Dichlorophosphate as a Phosphorylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenyl dichlorophosphate is a versatile phosphorylating agent employed in the synthesis of phosphate esters, particularly in the field of medicinal chemistry for the preparation of nucleoside phosphoramidate prodrugs. This document provides detailed application notes and protocols for its use, with a focus on the synthesis of antiviral and anticancer nucleoside analogues. The 4-bromophenyl group serves as a protecting group that can be subsequently removed, allowing for the targeted delivery of phosphorylated biomolecules.

Chemical Properties and Handling

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrCl₂O₂P | [1][2] |

| Molecular Weight | 289.88 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| CAS Number | 19430-76-3 | [2] |

| Storage | Store in a cool, dry place away from moisture. | [2] |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment. | [2] |

Applications in Nucleoside Phosphorylation for Prodrug Synthesis

A key application of this compound is in the synthesis of phosphoramidate prodrugs of nucleoside analogues. This strategy aims to improve the bioavailability and cellular uptake of antiviral and anticancer drugs. The general approach involves the sequential reaction of this compound with an amino acid ester and then with the nucleoside.

General Workflow for Nucleoside Phosphoramidate Prodrug Synthesis

The following diagram illustrates the general workflow for the synthesis of a nucleoside phosphoramidate prodrug using this compound.

Caption: General workflow for the synthesis of nucleoside phosphoramidate prodrugs.

Experimental Protocols

Protocol 1: Synthesis of a Zidovudine (AZT) Phosphoramidate Prodrug

This protocol is based on a known synthetic route for the phosphorylation of the antiviral drug Zidovudine (AZT) using this compound and alanine methyl ester.

Step 1: Synthesis of this compound

This reagent can be synthesized from phosphorous oxychloride and p-bromophenol.[1]

Step 2: Synthesis of 4-Bromophenyl (L-alaninyl methyl ester) Phosphorochloridate

-

To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add a solution of L-alanine methyl ester hydrochloride and a non-nucleophilic base (e.g., triethylamine) dropwise at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC or NMR).

-

The resulting product, 4-bromophenyl (L-alaninyl methyl ester) phosphorochloridate, is typically used in the next step without further purification.

Step 3: Synthesis of the Zidovudine (AZT) Phosphoramidate Prodrug

-

To the solution containing the phosphorochloridate intermediate from Step 2, add a solution of Zidovudine (AZT) in an anhydrous solvent.

-

Continue stirring the reaction mixture at room temperature until the starting materials are consumed.

-

Upon completion, the reaction is worked up by washing with aqueous solutions to remove salts and impurities. The organic layer is dried and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography to yield the desired AZT phosphoramidate prodrug.

Quantitative Data (Illustrative)

| Step | Reactants | Product | Yield (%) | Purity (%) |

| 2 | This compound, L-Alanine methyl ester | 4-Bromophenyl (L-alaninyl methyl ester) Phosphorochloridate | Not Isolated | - |

| 3 | Phosphorochloridate intermediate, Zidovudine | AZT Phosphoramidate Prodrug | 60-80 (Typical) | >95 |

Note: The yields are illustrative and can vary based on reaction conditions and scale.

Step 4: Deprotection of the Phosphoramidate Prodrug

The 4-bromophenyl and amino acid ester protecting groups can be removed to release the free nucleoside monophosphate.

-

Cleavage of the 4-Bromophenyl Group: This can often be achieved through enzymatic cleavage or chemical methods such as hydrogenolysis, although specific conditions would need to be optimized for the particular substrate.

-

Cleavage of the Amino Acid Ester: The ester can be hydrolyzed under basic conditions (e.g., using a mild base like lithium hydroxide) or enzymatically.

Signaling Pathway Context: Kinase Inhibition

Phosphorylation is a fundamental mechanism in cellular signaling, regulated by kinases. Nucleoside analogues, once phosphorylated to their triphosphate form, can act as competitive inhibitors of viral polymerases or cellular kinases, disrupting disease processes. The synthesis of nucleoside monophosphate prodrugs using reagents like this compound is a critical step in developing therapeutics that target these pathways.

Caption: Activation pathway of a nucleoside phosphoramidate prodrug.

Conclusion

This compound is a valuable reagent for the synthesis of phosphoramidate prodrugs of nucleosides. The protocols and data presented provide a framework for researchers in drug discovery and development to utilize this agent effectively. Further optimization of reaction conditions and deprotection strategies may be required for specific applications.

References

Application Notes and Protocols for Phosphorylation Using 4-Bromophenyl Dichlorophosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the use of 4-bromophenyl dichlorophosphate as a phosphorylating agent in chemical synthesis. While this reagent is noted as a key intermediate in the synthesis of pharmaceuticals like Macitentan, specific protocols for its direct use in phosphorylation are not extensively detailed in publicly available literature.[1][2] Therefore, the following protocol is a representative procedure based on the general reactivity of dichlorophosphate reagents and established phosphorylation methodologies.

Introduction

Phosphorylation is a critical transformation in both biological systems and synthetic chemistry, enabling the modulation of a molecule's biological activity, solubility, and other physicochemical properties. This compound (p-bromophenyl phosphorodichloridate) is a reactive organophosphorus compound that can serve as a precursor for the synthesis of phosphate esters.[3] Its chemical structure allows for the introduction of a 4-bromophenyl phosphate moiety onto a substrate, which can be a useful handle for further synthetic modifications, such as cross-coupling reactions.[4]

Chemical Properties of this compound:

-

Molecular Formula: C6H4BrCl2O2P[3]

-

Molecular Weight: 289.88 g/mol [3]

-

Appearance: Colorless or light yellow liquid[3]

-

Boiling Point: 98-102 °C[3]

-

Stability: Stable under recommended temperatures and pressures, but sensitive to moisture.

Experimental Protocols

The following is a general protocol for the phosphorylation of a primary alcohol using this compound. This procedure should be optimized for each specific substrate.

2.1. Materials and Reagents

-

Substrate (e.g., a primary alcohol)

-

This compound

-

Anhydrous non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, syringes, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

2.2. General Phosphorylation Protocol

-

Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the alcohol substrate (1.0 eq) and a tertiary amine base (2.2 eq) in an anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled reaction mixture dropwise via a syringe.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) three times.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired phosphorylated product.

2.3. Safety Precautions

-

This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction is sensitive to moisture; ensure all glassware is oven-dried and reagents are anhydrous.

-

The reaction can be exothermic, especially during the addition of the dichlorophosphate and the quenching step. Maintain proper temperature control.

Data Presentation

The following tables present illustrative data for a hypothetical phosphorylation reaction.

Table 1: Illustrative Reaction Conditions and Yields for Phosphorylation of Various Alcohols

| Entry | Substrate (Alcohol) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl Alcohol | TEA | DCM | 3 | 85 |

| 2 | 1-Octanol | TEA | THF | 4 | 78 |

| 3 | Cyclohexanol | DIPEA | DCM | 4 | 72 |

| 4 | Geraniol | TEA | ACN | 3.5 | 80 |

Table 2: Illustrative Analytical Data for a Phosphorylated Product (e.g., Benzyl 4-bromophenyl phosphate)

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to the benzyl and 4-bromophenyl protons. |

| ³¹P NMR | A singlet in the characteristic region for phosphate esters. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product. |

| FT-IR | Characteristic P=O and P-O-C stretching frequencies. |

Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for alcohol phosphorylation.

4.2. Generic Kinase Signaling Pathway

Caption: A generic kinase signal transduction pathway.

4.3. Logical Protocol Flow

Caption: Logical flow of the phosphorylation protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. mdpi.com [mdpi.com]

Application of 5-(4-Bromophenyl)-4,6-dichloropyrimidine in Pyrimidine Synthesis

Introduction

Pyrimidine derivatives are a critical class of heterocyclic compounds that form the backbone of nucleic acids and are integral to a wide array of biological processes. Their versatile chemical nature has made them privileged scaffolds in medicinal chemistry, leading to the development of numerous therapeutic agents with activities spanning anticancer, antiviral, antimicrobial, and anti-inflammatory applications. A key intermediate in the synthesis of diverse pyrimidine-based molecules is 5-(4-bromophenyl)-4,6-dichloropyrimidine. This compound serves as a versatile building block, enabling the introduction of various substituents at the 4- and 6-positions of the pyrimidine ring through nucleophilic substitution reactions, and at the 5-position via cross-coupling reactions. This application note provides detailed protocols for the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine and its subsequent application in Suzuki-Miyaura cross-coupling reactions to generate novel pyrimidine analogs.

Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine

The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine is a multi-step process that begins with commercially available p-bromophenylacetic acid. The overall synthetic pathway involves esterification, malonic ester synthesis, cyclization to form the pyrimidine ring, and finally, chlorination.

Synthetic Pathway Overview

Figure 1: Overall synthetic scheme for 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Experimental Protocols

Step 1: Synthesis of Methyl p-bromophenylacetate (Intermediate 1) [1][2]

-

To a 5.0 L reaction flask, add 500 g of p-bromophenylacetic acid and 200-300 g of a solid acid catalyst.[2]

-

Add 2.7 L of methanol to the flask.

-

Heat the mixture with stirring and maintain at reflux for 5-6 hours.[1][2]

-

Cool the reaction solution to below 30 °C.

-

Recover the solid acid catalyst by filtration.

-

Distill the filtrate under reduced pressure to remove methanol.

-

The resulting crude product can be used in the next step without further purification.

Step 2 & 3: One-Pot Synthesis of 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine (Intermediate 3) [1][2]

This procedure combines the malonic ester condensation and the cyclization into a one-pot reaction.

-

Prepare a solution of sodium methoxide in methanol.

-

To this solution, add the crude methyl p-bromophenylacetate (Intermediate 1) and dimethyl carbonate.

-

After the initial reaction, add formamidine hydrochloride to the reaction mixture to initiate cyclization.

-

Upon completion of the reaction, add water to the reaction solution and stir at 20-30 °C until the solution is clear, then allow the layers to separate.

-

Collect the aqueous phase and adjust the pH to 4-6 using a hydrochloric acid or sulfuric acid solution.

-

Stir the mixture for 0.5-1.5 hours to allow for precipitation.

-

Collect the precipitate by suction filtration.

-

Wash the filter cake with an 80% aqueous methanol solution and dry to obtain Intermediate 3.

Step 4: Synthesis of 5-(4-Bromophenyl)-4,6-dichloropyrimidine (Final Product) [1][3][4]

-

In a 3 L three-necked flask, combine 200 g of 5-(4-bromophenyl)-4,6-dihydroxypyrimidine (Intermediate 3), 300 g of toluene, and 180 g of N,N-dimethylaniline.[4]

-

Mechanically stir the mixture and add 230 g of phosphorus oxychloride dropwise at a temperature of 20-35 °C.[1][4]

-

After the addition is complete, heat the mixture to 50-60 °C.

-

Once the solid is completely dissolved, raise the temperature to 95-105 °C and maintain for 3-5 hours.[1]

-

Cool the reaction mixture to 20-30 °C.

-

In a separate vessel, mix 450 g of water with 500 g of toluene and cool to 25 °C with stirring.

-

Slowly add the reaction mixture to the water-toluene mixture, maintaining the temperature at 30 °C.

-

Stir at 30 °C for 1 hour, then allow the layers to separate.

-

Extract the aqueous phase with toluene.

-

Combine the organic phases and concentrate under reduced pressure.

-

Add ethanol to the residue and stir at 15 °C for 1.5 hours to induce crystallization.

-

Collect the product by suction filtration and dry to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine.

Quantitative Data for Synthesis

| Step | Intermediate/Product | Starting Material | Yield | Melting Point (°C) |

| 1-3 | 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine | p-Bromophenylacetic acid | - | 178-180[5] |

| 4 | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine | 86.5%[3] | 101-102[3] |

Application in Suzuki-Miyaura Cross-Coupling Reactions

5-(4-bromophenyl)-4,6-dichloropyrimidine is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring, leading to the synthesis of novel, complex molecules with potential biological activity.

General Workflow for Suzuki-Miyaura Coupling

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol for Suzuki-Miyaura Coupling[6][7]

-

To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).[6]

-

Add 6 mL of 1,4-dioxane as the solvent.

-

Stir the mixture under an inert atmosphere for 30 minutes at room temperature.

-

Add the respective aryl/heteroaryl boronic acid (1.08 mmol), K₃PO₄ (1.972 mmol) as the base, and 1.5 mL of distilled water.[6]

-

Reflux the reaction mixture at 70-80 °C for 18-22 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate to the reaction mixture and perform an aqueous workup.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling